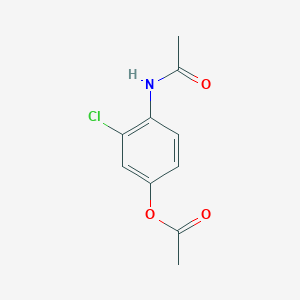
4-Acetamido-3-chlorophenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-3-chlorophenyl acetate is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group (-NHCOCH3) and a chlorophenyl group (-C6H4Cl) attached to an acetate moiety (-COOCH3)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-chlorophenyl acetate typically involves the acetylation of 4-amino-3-chlorophenol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction conditions generally include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-Acetamido-3-chlorophenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out under reflux conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted phenyl acetates.
科学的研究の応用
4-Acetamido-3-chlorophenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Acetamido-3-chlorophenyl acetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Acetamidophenyl acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chlorophenyl acetate: Lacks the acetamido group, which may reduce its ability to form hydrogen bonds.
4-Acetamido-2-chlorophenyl acetate: Similar structure but with the chlorine atom in a different position, which can influence its chemical properties.
Uniqueness
4-Acetamido-3-chlorophenyl acetate is unique due to the presence of both the acetamido and chlorophenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
60144-85-6 |
|---|---|
分子式 |
C10H10ClNO3 |
分子量 |
227.64 g/mol |
IUPAC名 |
(4-acetamido-3-chlorophenyl) acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-10-4-3-8(5-9(10)11)15-7(2)14/h3-5H,1-2H3,(H,12,13) |
InChIキー |
RWFJPPRPPZSBNP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


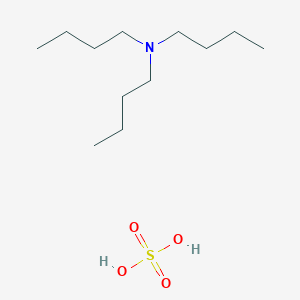



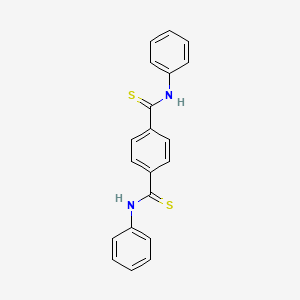
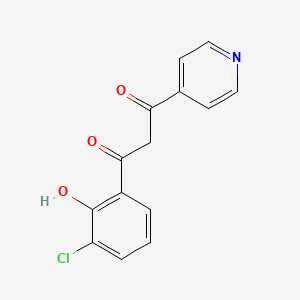
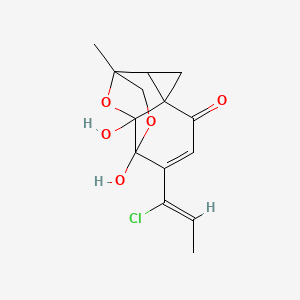

![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)



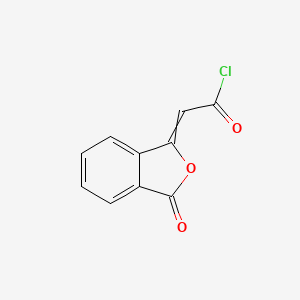
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
